5-Tert-butyl-2,4-dihydroxy-benzoic acid
Description
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-tert-butyl-2,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C11H14O4/c1-11(2,3)7-4-6(10(14)15)8(12)5-9(7)13/h4-5,12-13H,1-3H3,(H,14,15) |
InChI Key |
KZNQQFAQKTZPME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1)C(=O)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table compares 5-Tert-butyl-2,4-dihydroxy-benzoic acid with structurally related benzoic acid derivatives:
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to 2,4-dihydroxybenzoic acid (logP ~1.5 vs. ~0.5 for 2,4-DHBA) , enhancing membrane permeability but reducing water solubility.
- Acidity: The hydroxyl groups at positions 2 and 4 lower pKa values (estimated pKa₁ ~2.5, pKa₂ ~4.5) compared to monohydroxy analogs (e.g., salicylic acid, pKa ~2.97) due to intramolecular hydrogen bonding and electron-withdrawing effects.
Q & A
Q. What are the most reliable synthetic routes for 5-Tert-butyl-2,4-dihydroxy-benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common synthetic approach involves alkylation of 2,4-dihydroxybenzoic acid with tert-butyl halides under basic conditions. For example, in a reported method, 5-tert-butyl-2-hydroxyisophthalic acid derivatives are synthesized via nucleophilic substitution, with yields optimized by controlling temperature (60–80°C) and using polar aprotic solvents like DMF . Purification is typically achieved via recrystallization from ethanol/water mixtures. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry (ESI-MS) to verify tert-butyl substitution and hydroxyl group positions .
Q. Which purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer : Solid-phase extraction (SPE) with polystyrene-divinylbenzene copolymer columns (e.g., Isolute® 101) effectively removes hydrophobic byproducts . For further purity, preparative thin-layer chromatography (TLC) using silica gel plates with a mobile phase of ethyl acetate/hexane/acetic acid (4:5:1) resolves dihydroxybenzoic acid derivatives . High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm is recommended for final purity validation (>95%) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H NMR : Look for a singlet at δ 1.4 ppm (9H, tert-butyl) and two broad peaks between δ 10–12 ppm (two hydroxyl groups) .
- IR Spectroscopy : Stretching vibrations at ~3400 cm⁻¹ (O-H), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C-O) confirm functional groups .
- Mass Spectrometry : ESI-MS should show [M-H]⁻ at m/z 237.1 (C₁₁H₁₄O₄) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of tert-butyl substitution in dihydroxybenzoic acid derivatives?
- Methodological Answer : The tert-butyl group preferentially substitutes at the para position relative to the hydroxyl group due to steric and electronic effects. Computational studies (DFT) reveal that the transition state for para substitution is stabilized by hyperconjugation between the tert-butyl group and the aromatic π-system. Experimental validation involves synthesizing isomers (e.g., 3-tert-butyl derivatives) and comparing their thermodynamic stability via differential scanning calorimetry (DSC) .
Q. How do pH and solvent polarity affect the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies using UV-Vis spectroscopy (λ = 280 nm) show degradation via hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions. In neutral buffers (pH 6–8), the compound remains stable for >72 hours at 25°C. Polar solvents (e.g., methanol) accelerate oxidation of the phenolic hydroxyl groups, necessitating storage in inert atmospheres or with antioxidants like BHT (0.1% w/w) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or isomer contamination. To address this:
- Use isotope-labeled internal standards (e.g., ¹³C₃ or D₄ analogs) in LC-MS/MS assays to quantify trace impurities .
- Validate bioactivity via orthogonal assays (e.g., enzyme inhibition and cell viability tests) to rule out nonspecific effects .
- Compare results against structurally similar controls (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to isolate structure-activity relationships .
Q. How can researchers optimize derivatization protocols for enhancing the detectability of this compound in mass spectrometry?
- Methodological Answer : Derivatize hydroxyl groups with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MtBSTFA) to improve volatility and ionization efficiency. Reaction conditions: 70°C for 30 min in pyridine. The silylated product ([M-TMS]⁺) shows a 10-fold increase in signal intensity in GC-MS compared to underivatized forms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
